![molecular formula C9H8N2O2 B3161315 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone CAS No. 869789-21-9](/img/structure/B3161315.png)
1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
Overview
Description
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery and Chemical Synthesis
Bioactive Heterocyclic Compounds : Heterocyclic compounds, such as coumarins and their derivatives, have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are essential in the pharmaceutical industry, serving as precursors or active components in drug synthesis (Jules Yoda, 2020).
Heterocyclic Compounds in Catalysis : The review on pyrazolo[3,4-b]pyridine kinase inhibitors highlights the versatility of heterocyclic scaffolds in designing kinase inhibitors, pointing out the potential of such structures in medicinal chemistry and drug development (Steve Wenglowsky, 2013).
Synthetic Applications of Heterocycles : Propargylic alcohols' reactivity, used to construct pyridines and quinolines, underscores the synthetic utility of heterocyclic compounds in producing complex molecules with significant biological activities (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022).
Heterocyclic N-oxide Molecules : Emphasizing their importance in organic synthesis, catalysis, and drug applications, heterocyclic N-oxides, including pyridine derivatives, have been utilized for their biological significance and role in developing new chemistry methodologies (Dongli Li et al., 2019).
Safety and Hazards
The safety data sheet for “1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)9-7(10)8-6(13-9)3-2-4-11-8/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYQLIXYSZFDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(O1)C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728434 | |
Record name | 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869789-21-9 | |
Record name | 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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